Nicotinamide riboside chloride
Overview
Description
Nicotinamide riboside (chloride) is a form of vitamin B3 and a pyridine-nucleoside. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in various metabolic pathways. Nicotinamide riboside was first identified as a necessary growth factor for the culture of Haemophilus influenza in 1944 . It has since been recognized for its potential health benefits, particularly in elevating NAD+ levels in the body .
Mechanism of Action
Target of Action
Nicotinamide Riboside Chloride (NRCl) primarily targets the Nicotinamide Adenine Dinucleotide (NAD+) pathway . NAD+ is an essential coenzyme that plays important roles in various metabolic pathways . It is involved in cellular oxidation-reduction reactions, including the majority of catabolic and anabolic reactions .
Mode of Action
NRCl functions as a precursor to NAD+ . It is metabolized into Nicotinamide Mononucleotide (NMN), which is then converted into NAD+ . This increase in NAD+ levels supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .
Biochemical Pathways
NRCl affects the NAD+ biosynthetic pathway . It is involved in the salvage NAD synthesis in both bacteria and eukaryotes . The increase in NAD+ levels from NRCl supplementation enhances mitochondrial function, increases oxidative metabolism, and improves glucose tolerance .
Pharmacokinetics
NRCl is likely to be absorbed mainly as nicotinamide following hydrolysis in the gut . The increase in NAD+ levels from NRCl supplementation has been shown to be dose-dependent, with higher doses resulting in greater increases in blood NAD+ levels .
Result of Action
The increase in NAD+ levels from NRCl supplementation can have several effects. It can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome . It also supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .
Biochemical Analysis
Biochemical Properties
Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between this compound and these enzymes is crucial for its biochemical role.
Cellular Effects
This compound influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .
Metabolic Pathways
This compound is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .
Subcellular Localization
This compound is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide riboside (chloride) can be synthesized through various methods. One efficient method involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction is typically carried out in an aqueous solution at a controlled temperature and pH . Another method involves the use of sodium dithionate as a reducing agent to convert nicotinamide riboside to its chloride form .
Industrial Production Methods: Industrial production of nicotinamide riboside (chloride) often involves the use of ethanol as a solvent. The process includes dissolving the compound in ethanol, introducing ammonia gas, and maintaining the reaction at a specific temperature. After the reaction, the product is cooled, filtered, and dried to obtain high-purity nicotinamide riboside (chloride) .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide riboside (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinamide adenine dinucleotide (NAD+).
Reduction: It can be reduced to form dihydronicotinamide riboside (NRH) using sodium dithionate.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionate is commonly used as a reducing agent.
Substitution: Various nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products:
Oxidation: Nicotinamide adenine dinucleotide (NAD+).
Reduction: Dihydronicotinamide riboside (NRH).
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Nicotinamide riboside (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of NAD+ and its derivatives.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It has potential therapeutic applications in treating metabolic and neurodegenerative disorders.
Industry: It is used in dietary supplements to enhance NAD+ levels and promote healthy aging.
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions.
Nicotinamide mononucleotide (NMN): Another precursor to NAD+.
Nicotinic acid (NA): A form of vitamin B3 that can be converted to NAD+.
Nicotinamide (NAM): Another form of vitamin B3 involved in NAD+ synthesis.
Uniqueness: Nicotinamide riboside (chloride) is unique in its ability to efficiently elevate NAD+ levels without causing the flushing effect associated with nicotinic acid. It also has better bioavailability and potency compared to other NAD+ precursors .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIFCKURFRPPO-IVOJBTPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23111-00-4 | |
Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23111-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide riboside chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NICOTINAMIDE RIBOSIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XM2XT8VWI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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